molecular formula C6H12N2O3 B2550259 1-Ethyl-3-(2-hydroxypropanoyl)urea CAS No. 1154989-70-4

1-Ethyl-3-(2-hydroxypropanoyl)urea

Cat. No.: B2550259
CAS No.: 1154989-70-4
M. Wt: 160.173
InChI Key: AOIPYPRVEINZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-hydroxypropanoyl)urea is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.173. The purity is usually 95%.
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Scientific Research Applications

Environmental Chemistry and Toxicology

Ethyl carbamate, a compound related to 1-Ethyl-3-(2-hydroxypropanoyl)urea, has been identified in various foods and beverages, with research focusing on its genotoxic and carcinogenic properties for multiple species. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). Research in this area aims at understanding its formation mechanisms and determining its levels in consumables to mitigate potential health risks (Weber & Sharypov, 2009).

Medicinal Chemistry and Drug Design

Ureas, including derivatives like this compound, play a crucial role in drug design due to their unique hydrogen binding capabilities. They have been incorporated in small molecules displaying a broad range of bioactivities, affecting the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This underscores the importance of urea as a functional group in the development of novel therapeutics (Jagtap et al., 2017).

Biochemistry and Biotechnology

Urea and its derivatives are pivotal in the study of enzymatic reactions and biosensor development. Urea biosensors, utilizing urease as a bioreceptor element, demonstrate the critical role of urea in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. The advancements in materials science have facilitated the improvement of biosensor sensitivity and stability, highlighting the potential for further innovation in urea-based biosensor technology (Botewad et al., 2021).

Agricultural Science

In agriculture, the application of urea-based compounds as urease inhibitors has been studied for their potential to increase the efficiency of urea fertilizers. By slowing the hydrolysis of urea, these inhibitors can reduce ammonia volatilization and increase nitrogen use efficiency in crops. This research is crucial for developing sustainable farming practices that minimize environmental impact while maximizing crop yield (Cantarella et al., 2018).

Energy and Environmental Science

Research into urea as a hydrogen carrier highlights its potential for sustainable energy supply. Urea's properties, including its non-toxicity, stability, and ease of transport and storage, make it an attractive option for hydrogen storage and transport. This line of inquiry is vital for advancing hydrogen energy technologies and exploring urea's role in future sustainable energy systems (Rollinson et al., 2011).

Safety and Hazards

Safety data for 1-Ethyl-3-(2-hydroxypropanoyl)urea is currently unavailable online . It is recommended to request an SDS or contact the supplier for more assistance .

Properties

IUPAC Name

N-(ethylcarbamoyl)-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3-7-6(11)8-5(10)4(2)9/h4,9H,3H2,1-2H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIPYPRVEINZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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